N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine
Overview
Description
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine is an organic compound with the molecular formula C19H33NO and a molecular weight of 291.47 g/mol This compound is characterized by the presence of a heptanamine group attached to a phenoxyethyl moiety, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine typically involves the reaction of 4-(tert-butyl)phenol with 2-chloroethylamine hydrochloride to form the intermediate 2-[4-(tert-butyl)phenoxy]ethylamine. This intermediate is then reacted with 1-bromoheptane under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl moiety can bind to active sites, altering the activity of the target molecule. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(tert-Butyl)phenoxy]ethyl}-1-hexanamine
- N-{2-[4-(tert-Butyl)phenoxy]ethyl}-1-octanamine
- N-{2-[4-(tert-Butyl)phenoxy]ethyl}-1-nonanamine
Uniqueness
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine is unique due to its specific chain length and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring selective binding and inhibition.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]heptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-5-6-7-8-9-14-20-15-16-21-18-12-10-17(11-13-18)19(2,3)4/h10-13,20H,5-9,14-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDAGJAADMGYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCOC1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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